molecular formula C8H5NO4 B1330807 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid CAS No. 54903-16-1

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

Cat. No. B1330807
CAS RN: 54903-16-1
M. Wt: 179.13 g/mol
InChI Key: BZRKWTCIDCRBMY-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring consisting of an oxygen atom, a nitrogen atom, and three carbon atoms. Benzoxazoles are known for their diverse range of biological activities and applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation, which allows for the formation of 2-substituted benzoxazoles under metal and solvent-free conditions . Another method described involves the use of ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid for the synthesis of benzoxazoles from N-protected amino acids and carboxylic acids, which can be performed in solution or on a resin solid support . Additionally, the synthesis of 6-substituted benzoxazoles can be achieved by photostimulated C-O cyclization of anions from carboxamides, with good to excellent yields reported .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex and is often determined using X-ray structural analysis. For instance, the zinc complex of a benzoxazole ligand was found to be a neutral complex formed by two oxazole-N and two phenol O donors, crystallizing in a centrosymmetric group with the zinc ion located on the inversion centers . This detailed structural information is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines can afford substituted thiazoles, with the structure of the compounds confirmed by X-ray analysis . The chromogenic properties of certain benzoxazole derivatives have also been studied, revealing solvatochromism at keto-enol equilibrium due to ground state intramolecular proton transfer (GSIPT) and excited-state intramolecular proton transfer (ESIPT), resulting in intense fluorescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the chromogenic properties of benzoxazole derivatives can lead to solvatochromism and photochromism, with the keto-form exhibiting negative T-type photochromism and thermally reversible photoconversion to the enol form . The synthesized complexes of benzoxazole ligands with Zn(II) and Cd(II) possess effective blue fluorescence and resistance to photodegradation, which could be valuable for applications in materials science . The presence of substituents on the benzoxazole ring can also affect the reactivity and the yields of the synthesized compounds .

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Properties : 2-Oxo-3H-benzoxazole derivatives, including 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid, have been shown to exhibit a broad range of biological properties, notably analgesic and anti-inflammatory activities. Research indicates that certain derivatives of this compound, such as 3-substituted-2-oxo-3H-benzoxazoles and mannich bases of 6-acyl-2-oxo-3H-benzoxazoles, possess potent analgesic properties. The compounds were found to exert their in vivo activity by inhibiting the synthesis of prostaglandin E2 (Gülcan et al., 2003).

  • Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3] Benzoxazines : In another study, the thermolysis of carboxylic acids derived from 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid led to the synthesis of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles and chiral isoindoles, demonstrating the versatility of this compound in synthesizing complex molecular structures (Melo et al., 2004).

  • Pseudopeptide Foldamers Construction : A derivative of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid, specifically a 2-oxo-1,3-oxazolidine-4-carboxylic acid, was utilized in constructing pseudopeptide foldamers. This research highlights its potential in developing novel molecular structures with applications in various fields (Tomasini et al., 2003).

  • Heparanase Inhibition : Some derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, a related compound, have been identified as inhibitors of the enzyme heparanase. These compounds displayed potent inhibitory activity and anti-angiogenic effects, suggesting their potential use in therapeutic applications (Courtney et al., 2004).

  • Antimicrobial Agent Synthesis : The synthesis of novel benzoxazole-based 1,3,4-oxadiazoles, using benzoxazole-2-carboxylic acid as a raw material, demonstrated potential antimicrobial activity against various bacteria. This highlights the application of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid derivatives in developing new antimicrobial agents (Vodela et al., 2013).

properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRKWTCIDCRBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327824
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

CAS RN

54903-16-1
Record name 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
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Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid
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Synthesis routes and methods

Procedure details

To ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate in THF (20 mL) was added LiOH (2 g in 10 mL water). The mixture was stirred at room temperature for 20 hours. The solvent was evaporated. The residue was taken up in water and acidified with 5 N HCl to pH=5. The solid was recovered by filtration, washing with water, to provide the pure product as a tan solid (1.44 g, 80%). LCMS (API-ES) m/z: 180 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

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